REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH3:9])=[N:7][CH:8]=1)#[CH:2].C1(C)C=CC=CC=1.S(=O)(=O)(O)[OH:18]>>[CH3:9][C:6]1[N:7]=[CH:8][C:3]([C:1](=[O:18])[CH3:2])=[CH:4][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(#C)C=1C=CC(=NC1)C
|
Name
|
toluene sulfuric acid
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C.S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with magnetic anchor
|
Type
|
CUSTOM
|
Details
|
after quenching to room temperature
|
Type
|
ADDITION
|
Details
|
the solution was basified by the addition of NaHCO3
|
Type
|
EXTRACTION
|
Details
|
it was extracted with AcOEt (3×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was then concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=N1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 2704.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |